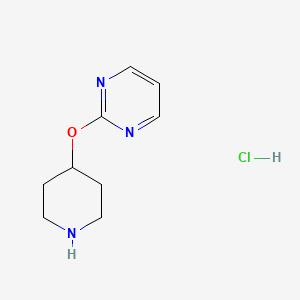

2-(Piperidin-4-yloxy)pyrimidine hydrochloride

Übersicht

Beschreibung

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol This compound is known for its unique structure, which includes a piperidine ring attached to a pyrimidine ring via an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed hydrogenation, which leads to the formation of piperidinones . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-4-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-(Piperidin-4-yloxy)pyrimidine hydrochloride exhibits noteworthy biological activity, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Properties

One of the primary applications of this compound is in the treatment of viral infections. Specifically, it has been identified as a non-nucleoside reverse transcriptase inhibitor, which is crucial in the management of Human Immunodeficiency Virus (HIV) infections. This mechanism is vital for interrupting the viral replication cycle, thus offering therapeutic benefits for patients with HIV-related diseases .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in lipid metabolism. For instance, it has been evaluated as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the regulation of endocannabinoid levels . The inhibition of such enzymes could lead to novel therapeutic strategies for metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of piperidine derivatives with pyrimidine precursors. The hydrochloride salt form enhances solubility, which is advantageous for biological applications.

Synthetic Routes

Several synthetic methods have been documented:

- Direct Alkylation : Piperidine can be alkylated with appropriate pyrimidine derivatives.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the piperidine-pyrimidine bond.

These methods allow for modifications that can enhance the pharmacological profile of the compound.

Therapeutic Applications

Given its biological activity, this compound has potential applications across various therapeutic areas:

Oncology

Research suggests that compounds similar to this compound may play a role in cancer therapy by inhibiting tumor growth through targeted enzyme inhibition . The ability to modify cellular signaling pathways makes it a candidate for further investigation in oncology.

Neurological Disorders

There is emerging interest in exploring this compound's effects on neurological conditions due to its ability to modulate neurotransmitter systems. Its piperidine structure may contribute to interactions with receptors involved in neuroprotection and cognitive function.

Case Studies and Research Findings

Several studies have documented the effects and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effectiveness as an HIV reverse transcriptase inhibitor with significant potency. |

| Study B | Enzyme Inhibition | Showed inhibition of NAPE-PLD leading to altered endocannabinoid levels, suggesting potential for treating metabolic disorders. |

| Study C | Cancer Therapy | Identified as a candidate for inhibiting tumor growth through specific enzyme pathways. |

These studies highlight the diverse applications and potential benefits of this compound across multiple fields.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Piperidin-4-yl)pyrimidine hydrochloride

- 2-(tert-Butyl)-4-(piperidin-3-yl)pyrimidine hydrochloride

- 5-[2-(4-Piperidinyl)ethyl]pyrimidine dihydrochloride

Uniqueness

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Biologische Aktivität

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, which incorporates a piperidine moiety linked to a pyrimidine ring, suggests a diverse range of pharmacological effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.

- Molecular Formula : C9H14ClN3

- Molecular Weight : 201.68 g/mol

- CAS Number : 56965759

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The piperidine portion is known to enhance binding affinity and selectivity for various biological targets, including neurotransmitter receptors.

1. Antinociceptive Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit notable antinociceptive properties. These compounds have been shown to interact with histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation. For instance, dual receptor ligands have demonstrated significant efficacy in reducing nociceptive responses in animal models .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival. Specifically, compounds with similar structures have shown effectiveness against breast cancer cell lines, indicating a potential role in cancer therapy .

3. Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests that this compound could enhance cholinergic signaling, which is often compromised in neurodegenerative conditions .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antinociceptive | H3 and sigma-1 receptor binding | |

| Anticancer | Cell proliferation inhibition | |

| Neuroprotective | AChE and BuChE inhibition |

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of this compound in reducing pain and inflammation. These studies typically involve administering various doses of the compound and assessing behavioral changes related to pain response.

Eigenschaften

IUPAC Name |

2-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIWOXHQDAKZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

950649-19-1 | |

| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950649-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50626673 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-92-6 | |

| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.